molecular formula C13H22N2O3S2 B5054072 N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide

N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B5054072
M. Wt: 318.5 g/mol
InChI Key: GHXSOMLTUKLZOD-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

N-tert-butyl-4-(diethylsulfamoyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S2/c1-6-15(7-2)20(17,18)10-8-11(19-9-10)12(16)14-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXSOMLTUKLZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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